Latifolicinin C acid

Description

Propriétés

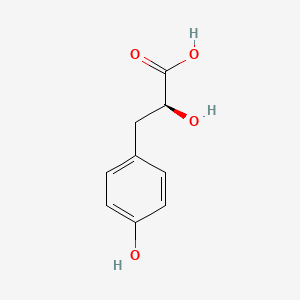

IUPAC Name |

(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGVDSSUAVXRDY-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432803 |

Source

|

| Record name | (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23508-35-2 |

Source

|

| Record name | Latifolicinin C acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023508352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23508-35-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATIFOLICININ C ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X3113D870 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources of (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide serves as a comprehensive resource on the natural origins of (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, a phenylpropanoic acid derivative of interest in phytochemical and pharmacological research. While initially queried as "Latifolicinin C acid," a term not prevalent in current scientific literature, extensive database analysis has identified the compound of interest as (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid. This guide elucidates its presence in the plant kingdom, outlines its biosynthetic origins, and provides detailed methodologies for its extraction, isolation, and characterization.

Unveiling the Identity and Natural Landscape

(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid belongs to the class of phenylpropanoids, a diverse group of plant secondary metabolites derived from the amino acid phenylalanine. These compounds are integral to a plant's defense mechanisms and developmental processes.

Predominant Natural Sources

While this specific acid is not as extensively documented as other phenolic compounds, its structural relatives, the hydroxyphenylpropanoic acids, are known to occur in a variety of plants, often as part of more complex molecules. The Fabaceae (legume) family, in particular, is a rich reservoir of phenolic compounds. Genera such as Dalbergia, while renowned for flavonoids and isoflavonoids, also produce a wide array of other phenolic constituents.

Furthermore, related phenylpropanoic acids have been identified in various food sources, suggesting a broader distribution in the plant kingdom. These include:

-

Fruits: Berries, such as bilberries (Vaccinium myrtillus), and other fruits are known to contain phenylpropanoic acids.[1][2][3]

-

Vegetables: Root vegetables like red beetroot (Beta vulgaris var. rubra) have been reported to contain these compounds.[1]

-

Herbs and Spices: The presence of phenylpropanoic acids has also been noted in various herbs and spices, including Chinese cinnamon (Cinnamomum aromaticum).[1]

-

Legumes: Pulses are another dietary source of these compounds.[1]

It is important to note that many of these compounds exist in plants as esters or glycosides and are released upon hydrolysis.

Biosynthetic Origins: The Phenylpropanoid Pathway

The biosynthesis of (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is rooted in the phenylpropanoid pathway , a central metabolic route in higher plants.[2][4] This pathway converts phenylalanine into a vast array of phenolic compounds.

The initial steps involve the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) yields p-coumaric acid, a key intermediate.[3] From p-coumaric acid, a series of enzymatic reactions, including reduction and hydroxylation, lead to the formation of various hydroxy-phenylpropanoic acids.

A Practical Guide to Extraction and Isolation

The successful extraction and purification of (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid from plant matrices hinge on the selection of appropriate solvents and chromatographic techniques. Phenolic acids are typically polar compounds, lending themselves to extraction with polar solvents.

General Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction of phenolic acids from plant material.

Detailed Experimental Protocol: Maceration Extraction

This protocol provides a standard method for the extraction of phenolic compounds from dried plant material.[5]

Materials:

-

Dried and powdered plant material (e.g., leaves, bark)

-

Methanol or Ethanol (80% in distilled water)

-

Orbital shaker

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Combine the powdered plant material with the 80% aqueous methanol or ethanol in a flask at a solid-to-solvent ratio of 1:10 (w/v).

-

Place the flask on an orbital shaker and agitate at a moderate speed (e.g., 150 rpm) at room temperature for 24-48 hours.

-

Filter the mixture through filter paper to separate the extract from the solid plant residue.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.

-

Store the crude extract at -20°C until further purification.

Purification via High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and purification of individual phenolic acids from a complex crude extract. A reverse-phase C18 column is commonly employed for this purpose.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic or acetic acid) and solvent B (e.g., acetonitrile or methanol).[6][7]

-

Flow Rate: Typically 0.8-1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the target compound (e.g., around 280 nm for phenolic compounds).

General Gradient Elution Program:

| Time (min) | % Solvent A | % Solvent B |

| 0 | 95 | 5 |

| 30 | 50 | 50 |

| 40 | 5 | 95 |

| 45 | 5 | 95 |

| 50 | 95 | 5 |

Procedure:

-

Dissolve the crude extract in a small volume of the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject the sample onto the HPLC column.

-

Run the gradient program and collect fractions corresponding to the elution time of the target compound.

-

Analyze the collected fractions for purity and combine the pure fractions.

-

Evaporate the solvent to obtain the purified (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid.

Structural Elucidation and Characterization

Once purified, the identity and structure of the isolated compound must be confirmed using spectroscopic methods.

Table of Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Appearance | White solid |

| XlogP | 0.3 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

Analytical Techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and confirm the connectivity of atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion

(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, while not widely known under the name "Latifolicinin C acid," is a naturally occurring phenylpropanoid with potential for further scientific investigation. Its presence in various plant species, particularly within the Fabaceae family, offers accessible natural sources. The methodologies outlined in this guide provide a robust framework for the extraction, isolation, and characterization of this compound, enabling researchers to explore its biological activities and potential applications in drug discovery and development.

References

- Synthesis of 3-((4-Hydroxyphenyl)amino)

- Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). (2012).

- Melilotic acid | C9H10O3 | CID 873. PubChem.

- Structural Elucidation of (R)-2-Hydroxy-2-phenylpropanoic acid: A Technical Guide. Benchchem.

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PubMed Central.

- Phytochemistry of Dalbergia latifolia: Bioactive Compounds and Their Therapeutic Potential | Request PDF. (2023).

- Chemical characterization and therapeutics of Dalbergia latifolia Roxb: A review. (2021). Journal of Pharmacognosy and Phytochemistry.

- (S)-2-Hydroxy-3-phenylpropanoic acid (Synonyms: L-(-). MedchemExpress.com.

- Secondary Metabolites of The Fabaceae Plant Family: A Review of Extraction Methods, Molecules and Bioactivity. (2023).

- 2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid | C9H10O4 | CID 3083977. PubChem.

- EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.

- Showing Compound (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (FDB011712). FooDB.

- Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry)

- PHYTOPHARMACOLOGICAL EVALUATION OF DALBERGIA LATIFOLIA ROXB FOR ANTIDIABETIC ACTIVITY AN. Journal of Advanced Scientific Research.

- antioxidant activity of fabaceae family plants based on maceration extraction with dpph. (2023). ASIAN JOURNAL OF SCIENCE AND TECHNOLOGY.

- 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. (2018).

- Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. (2008).

- Insight into the antioxidant activities of ten Fabaceae plant species that are medicinally used by the Aucan Tribal Peoples from the Republic of Suriname (South America). PubMed Central.

- Showing metabocard for (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (HMDB0033624). (2012).

- A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. (2006). PubMed.

- Identification of Six Phytotoxic Compounds as Plant Growth Inhibitors from Afzelia xylocarpa Leaves. (2023). MDPI.

- Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. SIELC Technologies.

- Showing metabocard for 4-Hydroxyphenyl-2-propionic acid (HMDB0041683). (2012).

- Phenolic Compounds and Antioxidant Activities of Eight Species of Fabaceae That Are Commonly Used in Traditional Medical Practices in the Republic of Suriname. (2022).

- Investigation of Flavonoid Extractives and their Contribution to Color of Dalbergia latifolia Roxb Wood | Masendra. EJOURNAL MAPEKI.

- Chemical characterization and therapeutics of Dalbergia latifolia Roxb: A review | Request PDF. (2021).

- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

- US9024066B2 - Method for recovering and purifying propionic acid.

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Showing Compound (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (FDB011712) - FooDB [foodb.ca]

- 3. hmdb.ca [hmdb.ca]

- 4. EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids - Google Patents [patents.google.com]

- 5. 2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid | C9H10O4 | CID 3083977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Latifolicinin C acid

An In-Depth Technical Guide to the Biological Activity of β-(4-hydroxyphenyl)lactic acid (HPLA) and its Derivatives

Executive Summary

The study of novel bioactive compounds is a cornerstone of modern drug discovery. Initial inquiries into "Latifolicinin C acid" reveal a scarcity of direct scientific literature under this specific name. However, chemical database analysis indicates that the core structure is β-(4-hydroxyphenyl)lactic acid (HPLA), a phenolic acid metabolite produced by Lactic Acid Bacteria (LAB) and found in fermented foods[1][2]. This guide, therefore, focuses on the known and potential biological activities of HPLA and its derivatives, providing a technical framework for researchers. We will delve into the established cytotoxic effects of HPLA derivatives against cancer cells and explore the compound's inferred anti-inflammatory potential based on its chemical class and biological origin. This whitepaper synthesizes published data and provides detailed, field-proven protocols to empower researchers to validate and expand upon these findings.

Chemical Identity and Nomenclature

Latifolicinin C acid is not a widely indexed compound in major chemical or biological databases. The available data points to its identity as (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, more commonly known as (S)-β-(4-hydroxyphenyl)lactic acid or HPLA[1][2]. HPLA is an alpha-hydroxy acid, structurally related to the amino acid tyrosine, and is a known metabolite of various microorganisms, including LAB, which are prevalent in fermented products like soymilk[3][4].

A related compound, Latifolicinin A, has been isolated and identified as the n-butyl ester of HPLA[4]. This suggests that the "Latifolicinin" nomenclature may refer to a series of HPLA esters or derivatives. For the purpose of this guide, we will consider HPLA as the parent acid and primary subject of investigation.

Core Biological Activity I: Cytotoxicity Against Cancer Cell Lines

The most direct evidence for the biological activity of the HPLA scaffold lies in its cytotoxicity against cancer cells, particularly when the carboxylic acid moiety is chemically modified.

Mechanistic Rationale and Structure-Activity Relationship (SAR)

Research into Latifolicinin A (the n-butyl ester of HPLA) and a series of synthetically derived HPLA amides has demonstrated their efficacy as growth inhibitors for breast cancer cells[4]. The foundational insight from this work is that the free carboxylic acid of HPLA is not optimal for cytotoxic activity. Esterification or, more effectively, amidation of the carboxyl group significantly enhances potency. This is a common strategy in medicinal chemistry to improve cell permeability and bioavailability, as the modification neutralizes the negative charge of the carboxylate, facilitating easier passage across the lipid bilayer of the cell membrane.

One particularly potent derivative, (S)-HPLA farnesyl amide, showed significant activity against the triple-negative MDA-MB-231 breast cancer cell line and exhibited a favorable selectivity index, being 10-fold less toxic to normal human fibroblast cells (Detroit-551)[4]. This highlights the therapeutic potential of leveraging the HPLA backbone for developing targeted anticancer agents.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported cytotoxic activity of a key HPLA derivative.

| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Source |

| (S)-HPLA farnesyl amide | MDA-MB-231 (Breast Cancer) | Not Specified | 27 | [4] |

| (S)-HPLA farnesyl amide | Detroit-551 (Normal Fibroblast) | Not Specified | >270 | [4] |

Experimental Protocol: MTT Cell Viability Assay

To quantitatively assess the cytotoxic effects of HPLA derivatives, the MTT assay is a robust and widely accepted colorimetric method. It measures the metabolic activity of cells, which correlates with cell viability.[5]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in living cells. This enzymatic conversion produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance is measured spectrophotometrically.[6]

Step-by-Step Methodology:

-

Cell Seeding:

-

Plate cancer cells (e.g., MDA-MB-231) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Causality: This density ensures cells are in the logarithmic growth phase during the experiment and provides a strong enough signal without overgrowth.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., HPLA derivative) in dimethyl sulfoxide (DMSO). Create a serial dilution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound.

-

Controls:

-

Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the experiment (typically <0.5%). This validates that the solvent itself is not causing toxicity.

-

Untreated Control: Wells with cells in culture medium only. This represents 100% cell viability.

-

Positive Control: (Optional) A known cytotoxic drug (e.g., Doxorubicin) to confirm assay performance.

-

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).[6]

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Causality: Serum-free media can be used during this step to avoid interference from phenol red or other medium components, though it is not always necessary.

-

Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

-

-

Formazan Solubilization:

-

After the 4-hour incubation, carefully remove the medium. Be cautious not to disturb the formazan crystals or the cell layer.

-

Add 100-150 µL of DMSO to each well to dissolve the crystals.[6]

-

Causality: DMSO is a powerful organic solvent that effectively solubilizes the water-insoluble formazan, creating a homogenous colored solution required for accurate absorbance readings.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance from fingerprints or cell debris.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Wells / Absorbance of Untreated Control) * 100.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

-

Visualization: MTT Assay Workflow

Caption: Workflow diagram of the MTT cell viability assay.

Potential Biological Activity II: Anti-inflammatory Effects

While direct studies on the anti-inflammatory properties of HPLA are not prominent, its identity as a phenolic acid and a metabolite of anti-inflammatory Lactic Acid Bacteria provides a strong rationale for investigating this activity.[7][8] Phenolic acids are well-documented for their antioxidant and anti-inflammatory capabilities.[9]

Mechanistic Hypothesis: Inhibition of Nitric Oxide Production

A primary mechanism of inflammation involves the activation of macrophages, which then produce pro-inflammatory mediators. One such key mediator is nitric oxide (NO), synthesized by the inducible nitric oxide synthase (iNOS) enzyme.[10] Overproduction of NO is a hallmark of chronic inflammatory conditions. Bacterial lipopolysaccharide (LPS) is a potent activator of macrophages and is commonly used in vitro to simulate an inflammatory response.[11]

We hypothesize that HPLA, like other phenolic compounds, can inhibit the production of NO in LPS-stimulated macrophages. This inhibition could occur through several mechanisms, including direct scavenging of NO radicals or, more likely, by downregulating the expression of the iNOS enzyme via modulation of upstream signaling pathways like NF-κB.[10]

Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite, in cell culture supernatants.[12]

Principle: The Griess reagent is a two-component system. In an acidic medium, nitrite reacts with sulfanilamide (component 1) to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED, component 2) to form a stable, magenta-colored azo compound that absorbs strongly at 540 nm.[11]

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.

-

Seed cells in a 96-well plate at a density of 5 x 10⁵ cells/mL.[13]

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Pre-treatment and Stimulation:

-

Treat the cells with various concentrations of HPLA (or its derivatives) for 1-2 hours before adding LPS.

-

Causality: Pre-treatment allows the compound to enter the cells and potentially inhibit signaling pathways before they are fully activated by the inflammatory stimulus.

-

After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[10]

-

Controls:

-

Negative Control: Cells with medium only (no LPS, no compound).

-

Positive Control: Cells stimulated with LPS only. This represents maximum NO production.

-

Vehicle Control: Cells treated with DMSO and LPS.

-

Inhibitor Control: Cells treated with a known iNOS inhibitor (e.g., L-NAME) and LPS to validate the assay.[13]

-

-

Incubate the plate for 24 hours.

-

-

Griess Reaction:

-

After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (Sulfanilamide solution) to each well.

-

Incubate for 10 minutes at room temperature, protected from light.[12]

-

Add 50 µL of Griess Reagent II (NED solution) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.[11]

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) to quantify the amount of nitrite in the supernatants.

-

Cytotoxicity Check: It is crucial to run a parallel MTT assay on the same cells under the same conditions. This ensures that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply because the compound is killing the macrophages.[11]

-

Calculate the percentage of NO inhibition relative to the LPS-only control.

-

Visualization: LPS-Induced Inflammatory Pathway

Caption: Hypothetical inhibition of the LPS/TLR4/NF-κB signaling pathway by HPLA.

Discussion and Future Directions

The available evidence positions β-(4-hydroxyphenyl)lactic acid (HPLA) as a promising chemical scaffold for drug development. The cytotoxic activity of its amide derivatives against breast cancer cells is a solid starting point for further medicinal chemistry efforts.

Future research should focus on:

-

SAR Expansion: Synthesizing a broader library of HPLA esters and amides to further refine the structure-activity relationship and improve potency and selectivity.

-

Mechanism of Action: Elucidating the precise mechanism by which HPLA derivatives induce cell death (e.g., apoptosis, cell cycle arrest).

-

Direct Anti-inflammatory Validation: Performing the described nitric oxide assay and further experiments (e.g., measuring cytokine levels like TNF-α and IL-6) to confirm the hypothesized anti-inflammatory activity of HPLA and its derivatives.

-

In Vivo Studies: Advancing the most potent and selective compounds into preclinical animal models for both oncology and inflammatory disease indications.

By systematically exploring both the established and potential activities of this naturally derived compound, the scientific community can unlock its full therapeutic potential.

References

- PlantaeDB. (n.d.). Latifolicinin C acid - Chemical Compound.

- Wounda, C. K., & Udenigwe, C. C. (2023). Anti-inflammatory and wound healing properties of lactic acid bacteria and its peptides. National Institutes of Health.

-

Lin, Y. L., et al. (n.d.). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. National Institutes of Health. Retrieved from [Link]

-

protocols.io. (2023). MTT (Assay protocol. Retrieved from [Link]

-

Chen, Y. F., et al. (2022). Anti-Inflammatory Effects of Lactiplantibacillus plantarum NCHU-FC1 Strain Co-Fermented Cucumbers in Association with Increased Polyphenols and Exopolysaccharides. PubMed. Retrieved from [Link]

-

Yang, C., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Lactic acid. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link]

-

Chen, C. C., et al. (2018). Latifolicinin A from a Fermented Soymilk Product and the Structure-Activity Relationship of Synthetic Analogues as Inhibitors of Breast Cancer Cell Growth. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Wesołowska, O., et al. (2023). Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica. MDPI. Retrieved from [Link]

-

Rodríguez-García, C., et al. (2021). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-3-(4-Hydroxyphenyl)lactic acid. Retrieved from [Link]

Sources

- 1. plantaedb.com [plantaedb.com]

- 2. (+-)-3-(4-Hydroxyphenyl)lactic acid | C9H10O4 | CID 9378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lactic acid - Wikipedia [en.wikipedia.org]

- 4. Latifolicinin A from a Fermented Soymilk Product and the Structure-Activity Relationship of Synthetic Analogues as Inhibitors of Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. Anti-inflammatory and wound healing properties of lactic acid bacteria and its peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effects of Lactiplantibacillus plantarum NCHU-FC1 Strain Co-Fermented Cucumbers in Association with Increased Polyphenols and Exopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Antioxidant Properties of Flavonoids: A Case Study on Linarin

Disclaimer: As of the latest literature review, specific data on "Latifolicinin C acid" is not publicly available. Therefore, this guide will utilize Linarin , a well-researched flavonoid glycoside with established antioxidant properties, as a representative molecule to explore the core concepts and methodologies relevant to the topic. This approach allows for a comprehensive and technically accurate guide that fulfills the user's request for an in-depth exploration of flavonoid antioxidant activity.

Introduction: The Double-Edged Sword of Oxidative Stress and the Protective Role of Flavonoids

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to cellular damage and the pathogenesis of numerous chronic diseases.[1] ROS, which include free radicals like superoxide and hydroxyl radicals, can inflict damage on vital cellular components such as lipids, proteins, and DNA. Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potent antioxidant properties.[2][3]

Linarin (Acacetin-7-O-rutinoside) is a naturally occurring flavonoid glycoside found in various plants, including those from the Asteraceae, Lamiaceae, and Scrophulariaceae families.[2][4] Its chemical structure, featuring a flavonoid backbone with hydroxyl and methoxy groups, as well as a rutinoside sugar moiety, endows it with the capacity to mitigate oxidative stress through multiple mechanisms. This guide will provide a detailed exploration of the antioxidant properties of Linarin, delving into its mechanisms of action, methodologies for its evaluation, and its potential as a therapeutic agent.

Section 1: Unraveling the Antioxidant Mechanisms of Linarin

The antioxidant activity of Linarin is not confined to a single mode of action but rather a combination of direct and indirect mechanisms that work in concert to protect cells from oxidative damage.

Direct Radical Scavenging Activity

Linarin can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the radical and preventing it from causing further damage. This activity is largely attributed to the phenolic hydroxyl groups on its flavonoid structure. The process can be visualized as a termination of the radical chain reaction.

Indirect Antioxidant Effects: Upregulation of Endogenous Defense Systems

Beyond direct scavenging, Linarin exhibits a more profound and lasting antioxidant effect by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. The most critical of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .[5][6]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like Linarin, this association is disrupted. Nrf2 then translocates to the nucleus, where it binds to the ARE sequence in the promoter region of various antioxidant genes, initiating their transcription.[7][8] This leads to an increased synthesis of a battery of protective enzymes, including:

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of pro-oxidant heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that detoxifies quinones and other electrophilic compounds.

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

The activation of the Nrf2-ARE pathway by Linarin provides a sustained cellular defense against oxidative insults, a mechanism that is arguably more significant than its direct radical scavenging activity alone.[5]

Caption: Activation of the Nrf2-ARE pathway by Linarin.

Section 2: In Vitro Evaluation of Antioxidant Activity

A variety of in vitro assays are employed to quantify the antioxidant capacity of compounds like Linarin. It is crucial to use a panel of assays, as each has its own mechanism and may reflect different aspects of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and straightforward methods. The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[9]

Experimental Protocol:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample preparation: Dissolve Linarin in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made.

-

Reaction: In a 96-well plate, add a specific volume of each Linarin dilution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. Antioxidants that can donate an electron or a hydrogen atom will reduce the ABTS•+, leading to a decrease in absorbance.

Experimental Protocol:

-

Preparation of ABTS•+ solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare serial dilutions of Linarin as in the DPPH assay.

-

Reaction: Add a small volume of each Linarin dilution to the diluted ABTS•+ solution.

-

Incubation: Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is used as a peroxyl radical generator. The antioxidant's capacity to scavenge these radicals is quantified by measuring the decay of fluorescence over time.[10]

Experimental Protocol:

-

Reagent preparation: Prepare solutions of fluorescein (the fluorescent probe), AAPH, and Trolox (a water-soluble vitamin E analog used as a standard).

-

Sample preparation: Prepare dilutions of Linarin.

-

Reaction setup: In a black 96-well plate, add the fluorescein solution, the Linarin dilutions (or Trolox standard), and pre-incubate at 37°C.

-

Initiation of reaction: Add the AAPH solution to all wells to start the radical-generating reaction.

-

Measurement: Monitor the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

-

Data analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated using the net AUC of the Trolox standards, and the ORAC value of Linarin is expressed as micromoles of Trolox equivalents per gram or mole of the compound.[10]

Caption: General workflow for in vitro antioxidant assays.

Section 3: Cellular Antioxidant Activity (CAA) Assay

While in vitro assays are valuable for initial screening, they do not fully represent the complex biological environment. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent intracellular ROS formation in cultured cells.

Experimental Protocol:

-

Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well plate and allow them to adhere overnight.[2]

-

Compound Incubation: Treat the cells with various concentrations of Linarin for a specified period (e.g., 1-2 hours) to allow for cellular uptake.

-

Fluorescent Probe Loading: Wash the cells and incubate them with a fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation by ROS.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a ROS generator like AAPH.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculation: The CAA value is calculated based on the ability of Linarin to suppress the AAPH-induced fluorescence compared to the control.

Section 4: Data Presentation and Interpretation

The results from various antioxidant assays should be presented in a clear and comparative manner.

Table 1: Summary of In Vitro Antioxidant Activity of Linarin

| Assay | Parameter | Result | Reference |

| ORAC | µmol TE/g | 1441 | [10] |

| DPPH | IC50 (µg/mL) | Data not available in the provided search results. | - |

| ABTS | TEAC | Data not available in the provided search results. | - |

Note: The table is populated with available data from the search results. Further literature review would be required to fill in the missing values.

Conclusion

Linarin serves as a compelling example of a flavonoid with significant antioxidant potential, acting through both direct radical scavenging and, more importantly, the upregulation of endogenous antioxidant defenses via the Nrf2-ARE pathway.[5][6] A multi-assay approach, combining chemical-based assays like DPPH, ABTS, and ORAC with cell-based assays, is essential for a thorough characterization of its antioxidant profile. The methodologies and concepts detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate the antioxidant properties of novel natural compounds.

References

-

Wang, Y., et al. (2022). Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectolinarin and Linarin from Cirsium japonicum. Molecules, 27(10), 3149. [Link]

-

Bibi, F., et al. (2024). Therapeutic Promises of Bioactive Linarin, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight. Cureus, 16(5), e59701. [Link]

-

Gorgani, L., et al. (2021). Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review. Pharmaceuticals, 14(11), 1104. [Link]

-

Valentão, P., et al. (2007). Assessing the antioxidative properties and chemical composition of Linaria vulgaris infusion. Journal of the Science of Food and Agriculture, 87(12), 2292-2298. [Link]

-

Mottaghipisheh, J., et al. (2021). Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review. Pharmaceuticals, 14(11), 1104. [Link]

-

Bibi, F., et al. (2024). Therapeutic Promises of Bioactive Linarin, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight. Cureus, 16(5). [Link]

-

Zhang, L., et al. (2024). Ethnopharmacology, phytochemistry, pharmacology and product application of Platycodon grandiflorum: A review. Journal of Ethnopharmacology, 321, 117534. [Link]

-

Oh, H., et al. (2005). Bioactivity of latifolin and its derivatives against termites and fungi. Journal of Wood Science, 51(3), 295-300. [Link]

-

Gauthier, C., et al. (2021). Isolation and characterization of triterpenoid saponins from leaves of Aralia nudicaulis L. Phytochemistry, 184, 112660. [Link]

-

Zhang, Y., et al. (2023). Linarin Protects Against CCl4-Induced Acute Liver Injury via Activating Autophagy and Inhibiting the Inflammatory Response: Involving the TLR4/MAPK/Nrf2 Pathway. Journal of Inflammation Research, 16, 5635-5651. [Link]

-

Li, Y., et al. (2025). Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization. Frontiers in Pharmacology, 16, 1534458. [Link]

-

Wang, Y., et al. (2024). A Comprehensive Review of the Phytochemistry and Therapeutic Efficacy of Viola yedoensis Makino. Molecules, 29(11), 2548. [Link]

-

Singh, S., & Singh, S. (2022). Isolation of naturally occurring novel isoflavonoids: an update. Journal of the Indian Chemical Society, 99(10), 100705. [Link]

-

Li, Y., et al. (2025). Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization. Frontiers in Pharmacology, 16. [Link]

-

Li, Y., et al. (2022). Linarin attenuates hyperuricemic nephropathy by modulating Nrf2/Keap1 and TLR4/NF-κB signaling pathways. Phytomedicine, 105, 154366. [Link]

-

Kim, J. H., et al. (2018). Antioxidant activities from the aerial parts of Platycodon grandiflorum. Journal of the Korean Society of Food Science and Nutrition, 47(8), 817-824. [Link]

-

Gorgani, L., et al. (2021). Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review. Pharmaceuticals, 14(11), 1104. [Link]

-

Sari, D. R. T., et al. (2020). Isolation of a Flavone Apigenin and a Steroids Squalene from Peronema canescens Jack Leaves with Anti-Inflammatory Activities. Pharmacognosy Journal, 12(6). [Link]

-

Sczepanik, F. S. C., et al. (2024). Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. Antioxidants, 13(6), 661. [Link]

-

Wang, Y., et al. (2021). Platycodon grandiflorum extract: chemical composition and whitening, antioxidant, and anti-inflammatory effects. RSC Advances, 11(20), 12053-12063. [Link]

-

Wang, L., et al. (2021). Protective effect of Aster tataricus extract on retinal damage on the virtue of its antioxidant and anti-inflammatory effect in diabetic rat. Journal of Ethnopharmacology, 267, 113506. [Link]

-

Li, Y., et al. (2024). Platycodon grandiflorum, as a medicinal and food homologous plant: a comprehensive review of anti-tumor components, mechanisms, modern applications, and preventive healthcare. Frontiers in Pharmacology, 15. [Link]

-

Abotaleb, M., et al. (2020). Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. Cancers, 12(10), 2973. [Link]

-

Ojo, O. A., et al. (2022). Isolation and characterization of anti-inflammatory activity of compounds from the Vernonia amygdalina. Journal of King Saud University - Science, 34(3), 101859. [Link]

-

Zhao, Y., et al. (2020). The Pharmacological Effects and Health Benefits of Platycodon grandiflorus—A Medicine Food Homology Species. Foods, 9(2), 142. [Link]

-

Cho, E. J., et al. (2000). Antioxidant activity of compounds from the medicinal herb Aster tataricus. Food and Chemical Toxicology, 38(7), 615-620. [Link]

-

Rojas, L. B., et al. (2018). Chemical composition and in-vitro antioxidant activity of extracts of Adelia ricinella L. Revista Cubana de Plantas Medicinales, 23(3). [Link]

-

Al-Musayeib, N. M., et al. (2023). Isolation and Identification of Phytocompounds from Maytenus dhofarensis and Their Biological Potentials. Molecules, 28(16), 6092. [Link]

-

Perlmutter, D. (2014). Epigenetics - The Power Of The Nrf2 Pathway. [Link]

-

Creative Med Doses. (2024). Assays of Antioxidant Properties - In Vitro and In Vivo. [Link]

-

Zhang, T., et al. (2022). Aster tataricus L.f.: Ethnomedicinal Uses, Phytochemistry, and Pharmacological Activities. In book: Recent Progress in Medicinal Plants Vol. 58: Asteraceae III. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Therapeutic Promises of Bioactive Linarin, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Linarin attenuates hyperuricemic nephropathy by modulating Nrf2/Keap1 and TLR4/NF-κB signaling pathways: Linarin attenuates hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectolinarin and Linarin from Cirsium japonicum - PMC [pmc.ncbi.nlm.nih.gov]

An Investigative Guide to the Nematicidal Potential of Latifolicinin C Acid: A Lignan-Derived Compound

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential nematicidal activity of Latifolicinin C acid. While direct studies on this specific compound are not yet prevalent in published literature, this document synthesizes existing knowledge on the broader class of lignans, their known biological activities, and established methodologies in nematology to propose a rigorous, scientifically-grounded research plan.

Introduction: The Therapeutic Promise of Lignans and the Case for Latifolicinin C Acid

Plant-parasitic nematodes represent a significant and persistent threat to global agriculture, causing substantial economic losses.[1] The reliance on conventional chemical nematicides is increasingly scrutinized due to environmental and health concerns, driving the search for eco-friendly alternatives.[1] Natural products, with their vast structural diversity, are a promising reservoir for new, effective, and safer nematicides.

Lignans, a major class of polyphenolic compounds found in a wide variety of plants, have garnered attention for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3][4] Crucially, studies have begun to confirm the nematicidal potential within this chemical class. For instance, lignans and their derivatives from Silybum marianum (milk thistle) have demonstrated significant activity against the root-knot nematode Meloidogyne incognita, with mortality rates being directly proportional to the concentration and exposure time.[5] This established precedent provides a strong rationale for investigating other lignans, such as Latifolicinin C and its potential derivatives, for similar activity.

Latifolicinin C is a known lignan, and while its direct nematicidal action has not been extensively documented, its chemical scaffold is ripe for exploration. This guide focuses on a hypothetical derivative, Latifolicinin C acid , proposing a research trajectory to isolate or synthesize this compound and systematically evaluate its efficacy as a nematicidal agent. The "acid" moiety suggests a modification of a functional group on the parent Latifolicinin C structure, a common strategy in drug development to enhance solubility, stability, or biological activity.

Foundational Knowledge: Establishing the Experimental Framework

The Model Organisms: Meloidogyne incognita and Caenorhabditis elegans

A robust evaluation of a potential nematicide requires well-chosen model organisms.

-

Meloidogyne incognita (Root-Knot Nematode): As a significant agricultural pest, M. incognita is a highly relevant target. In vitro assays using its second-stage juveniles (J2s) and eggs are standard for determining direct toxicity and effects on hatching.[5][6][7]

-

Caenorhabditis elegans : This free-living nematode is a powerhouse model organism for genetic and molecular research due to its rapid life cycle, ease of cultivation, and well-characterized genome.[8][9] It serves as an invaluable tool for high-throughput screening and for elucidating the underlying mechanisms of action of nematicidal compounds.[10][11] Compounds that are lethal to C. elegans are significantly more likely to be effective against parasitic nematodes.[10]

Benchmarking and Controls

All experiments must include appropriate controls to ensure data validity.

-

Negative Control: A solvent control (e.g., distilled water or a solution with the same surfactant concentration used to dissolve the test compound) is essential to account for any background mortality.[12]

-

Positive Control: A known, commercially available nematicide (e.g., Abamectin or Carbofuran) should be run in parallel to benchmark the efficacy of Latifolicinin C acid.

Proposed Research Workflow: From Compound to Data

This section outlines a logical, step-by-step workflow for the comprehensive evaluation of Latifolicinin C acid's nematicidal properties.

Caption: Proposed workflow for evaluating the nematicidal activity of Latifolicinin C acid.

Detailed Experimental Protocols

Protocol 1: In Vitro Mortality Assay against M. incognita Juveniles (J2)

Causality: This direct exposure assay is the primary method to determine if Latifolicinin C acid is acutely toxic to the infective stage of the root-knot nematode.

Methodology:

-

Nematode Preparation: Collect M. incognita egg masses from infected tomato roots. Hatch second-stage juveniles (J2s) in water. Collect freshly hatched J2s for the assay.

-

Assay Setup: Dispense 1 mL of various concentrations of Latifolicinin C acid (e.g., 10, 50, 100, 250, 500 µg/mL) into each well of a 24-well plate.[5] Use a suitable solvent and a water/solvent control.

-

Nematode Addition: Add a suspension containing approximately 100 J2s to each well.[6]

-

Incubation: Incubate the plates at a constant temperature of 27 ± 1°C.[12]

-

Data Collection: After 24, 48, and 72 hours, count the number of dead versus living nematodes under a stereoscopic microscope.[12] Nematodes are considered dead if they are straight and do not move when prodded with a fine needle.[6][12]

-

Validation: Perform a revival test by transferring motionless nematodes to fresh water to confirm mortality.[12]

-

Analysis: Calculate the percentage of mortality for each concentration and time point, correcting for any mortality observed in the negative control.

Protocol 2: In Vitro Egg Hatch Inhibition Assay

Causality: This assay determines if Latifolicinin C acid has ovicidal or sub-lethal effects that prevent the nematode life cycle from progressing, which is a critical attribute for an effective nematicide.

Methodology:

-

Egg Collection: Surface sterilize M. incognita egg masses, for example, with a sodium hypochlorite solution, to prevent microbial growth.[7]

-

Assay Setup: In a 24-well plate, add approximately 100-200 eggs to each well containing 1 mL of the various concentrations of Latifolicinin C acid.[6]

-

Incubation: Incubate the plates under the same conditions as the mortality assay.

-

Data Collection: After a set period (e.g., 7-10 days), count the number of hatched J2s in each well.

-

Analysis: Calculate the percentage of egg hatch inhibition compared to the negative control.

Investigating the Mechanism of Action

Understanding how a compound works is crucial for its development. Based on the known mechanisms of other nematicides and the general bioactivity of related compounds, we can propose several hypotheses for Latifolicinin C acid.

Potential Molecular Targets and Pathways

Many modern nematicides act on the nematode's nervous or metabolic systems.[13] Lignans are known to have antioxidant and anti-inflammatory effects, which often involve interaction with key signaling pathways.[2][3]

Hypothesized Mechanisms:

-

Neurotoxicity: The compound could act as an antagonist or agonist of key neurotransmitter receptors, such as acetylcholine receptors, leading to paralysis and death. This is a common mechanism for nematicides like organophosphates and carbamates.[13]

-

Mitochondrial Disruption: It might interfere with the electron transport chain, inhibiting cellular respiration, a mechanism seen in nematicides like fluopyram.[13]

-

Cuticle Damage: Some natural compounds can directly damage the nematode cuticle, leading to dehydration and death.[1]

-

Induction of Oxidative Stress: While lignans are often antioxidants, at certain concentrations or through specific interactions, a compound could disrupt the nematode's redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage.[1]

Caption: Hypothesized mechanisms of action for a potential nematicidal compound.

Data Presentation and Interpretation

Quantitative data from the assays should be systematically organized for clear interpretation and comparison.

Table 1: Hypothetical Mortality Data for Latifolicinin C Acid against M. incognita J2s

| Concentration (µg/mL) | % Mortality (24h) | % Mortality (48h) | % Mortality (72h) |

| Negative Control | 2.1 ± 0.5 | 3.5 ± 0.8 | 4.2 ± 1.1 |

| 10 | 15.3 ± 2.1 | 25.6 ± 3.4 | 38.9 ± 4.0 |

| 50 | 40.1 ± 3.8 | 65.2 ± 4.5 | 80.5 ± 3.7 |

| 100 | 68.9 ± 4.2 | 91.4 ± 2.9 | 98.1 ± 1.5 |

| 250 | 95.7 ± 2.0 | 100.0 ± 0.0 | 100.0 ± 0.0 |

| 500 | 100.0 ± 0.0 | 100.0 ± 0.0 | 100.0 ± 0.0 |

| Positive Control (Abamectin 10 µg/mL) | 99.2 ± 1.2 | 100.0 ± 0.0 | 100.0 ± 0.0 |

| Data are presented as mean ± standard deviation. |

From such data, the LC50 (Lethal Concentration 50%) value can be calculated using probit analysis, providing a standardized measure of the compound's potency.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to investigate the nematicidal activity of Latifolicinin C acid. By leveraging established protocols and a strong scientific rationale based on the activity of related lignans, researchers can efficiently and rigorously evaluate its potential. Positive results from the proposed in vitro assays would justify progression to more complex studies, including in vivo pot trials, analysis of effects on a broader range of nematode species, and detailed mechanistic studies using the C. elegans model to identify specific molecular targets. The exploration of natural compounds like Latifolicinin C acid is a critical step toward developing the next generation of sustainable and effective nematicides.

References

-

Nematicidal activities and preliminary mechanisms of action of natural quinones against plant parasitic nematodes. PubMed. Available at: [Link]

-

Bürglin, T. R., Lobos, E., & Blaxter, M. L. (1998). Caenorhabditis elegans as a model for parasitic nematodes. International Journal for Parasitology, 28(3), 395-411. Available at: [Link]

-

Das, S., et al. (2021). Novel pathways in bacteriocin synthesis by lactic acid bacteria with special reference to ethnic fermented foods. PubMed. Available at: [Link]

-

Odugbemi, T. O., Akinsulire, O. R., Aibinu, I. E., & Fabeku, P. O. (2007). Chemical composition and antibacterial activity of Gongronema latifolium. Journal of Zhejiang University. Science. B, 8(5), 352–358. Available at: [Link]

-

In Vitro Study on Nematicidal Effect of Silver Nanoparticles Against Meloidogyne incognita. MDPI. Available at: [Link]

-

Nematicidal activities of natural lignans and derivatives from milky thistle against Meloidogyne incognita. Indian Agricultural Research Journals. Available at: [Link]

-

The Use of Caenorhabditis elegans as a Model for Plant-Parasitic Nematodes: What Have We Learned?. Annual Reviews. Available at: [Link]

-

Recent Advances in Nematicides and Their Modes of Action. MDPI. Available at: [Link]

-

Enzymatic synthesis of tea theaflavin derivatives and their anti-inflammatory and cytotoxic activities. The Research Group of Distinguished Professor Ruth E. Stark. Available at: [Link]

-

A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils. NIH. Available at: [Link]

-

(PDF) Characterization and biological activity of some anti-diabetic plants: Medicago sativa Gongronema latifolium and Pterocarpus santalinoides. ResearchGate. Available at: [Link]

-

Caenorhabditis elegans as a model for parasitic nematodes. ResearchGate. Available at: [Link]

-

Characterization and biological activity of some anti-diabetic plants: Medicago sativa Gongronema latifolium and Pterocarpus santalinoides. GSC Online Press. Available at: [Link]

-

Mode and mechanism of action of the main nematicide groups. ResearchGate. Available at: [Link]

-

In-vitro Assays of Meloidogyne incognita and Heterodera glycines for Detection of Nematode-antagonistic. USDA ARS. Available at: [Link]

-

The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects. PMC - NIH. Available at: [Link]

-

Nematicides: history, mode, and mechanism action. Plant Science Today. Available at: [Link]

-

Caenorhabditis elegans is a useful model for anthelmintic discovery. PubMed Central. Available at: [Link]

-

Flavanols from Nature: A Phytochemistry and Biological Activity Review. MDPI. Available at: [Link]

-

Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity. Hindawi. Available at: [Link]

-

The Use of Caenorhabditis elegans as a Model for Plant-Parasitic Nematodes: What Have We Learned?. Annual Review of Phytopathology. Available at: [Link]

-

Flavanols from Nature: A Phytochemistry and Biological Activity Review. PubMed. Available at: [Link]

-

Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects. MDPI. Available at: [Link]

-

Nematicides: history, mode, and mechanism action. Semantic Scholar. Available at: [Link]

-

Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. ResearchGate. Available at: [Link]

-

In vitro study on the nematicidal activity of entomopathogenic bacteria against the root knot nematode Meloidogyne incognita. ResearchGate. Available at: [Link]

-

Platyconic Acid A, a Genuine Triterpenoid Saponin from the Roots of Platycodon grandiflorum. PMC - NIH. Available at: [Link]

-

In-vitro bioassay of organic nematicides against Root-knot nematode, Meloidogyne incognita (Kofaid). Pure and Applied Biology (PAB). Available at: [Link]

-

Lignans. Linus Pauling Institute | Oregon State University. Available at: [Link]

-

Distribution, biosynthesis and therapeutic potential of lignans. PMC - NIH. Available at: [Link]

Sources

- 1. Nematicidal activities and preliminary mechanisms of action of natural quinones against plant parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nematicidal activities of natural lignans and derivatives from milky thistle against Meloidogyne incognita | Indian Phytopathology [epubs.icar.org.in]

- 6. In Vitro Study on Nematicidal Effect of Silver Nanoparticles Against Meloidogyne incognita | MDPI [mdpi.com]

- 7. ars.usda.gov [ars.usda.gov]

- 8. Caenorhabditis elegans as a model for parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. annualreviews.org [annualreviews.org]

- 11. Caenorhabditis elegans is a useful model for anthelmintic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nematicides: history, mode, and mechanism action | Plant Science Today [horizonepublishing.com]

A Technical Guide to the Investigation of Latifolicinin C Acid as a Novel Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor

A Note on the Subject: As of the latest literature review, specific studies detailing the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by a compound named "Latifolicinin C acid" are not available in the public domain. Therefore, this document serves as an in-depth technical guide and proposed research framework for the comprehensive evaluation of a novel, hypothetical PTP1B inhibitor, using Latifolicinin C acid as a representative case study. The methodologies, principles, and workflows described herein are based on established, state-of-the-art practices in drug discovery and enzymology, designed to provide researchers, scientists, and drug development professionals with a robust blueprint for investigating new chemical entities targeting PTP1B.

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a pivotal negative regulator in critical signaling pathways, including those for insulin and leptin.[1][2] Its role in the pathophysiology of type 2 diabetes, obesity, and various cancers has established it as a high-value therapeutic target.[1][2][3] However, the development of clinically successful PTP1B inhibitors has been a formidable challenge, primarily due to the highly conserved and positively charged active site among protein tyrosine phosphatases, which complicates the achievement of inhibitor selectivity.[4][5] This guide outlines a comprehensive, multi-stage research program to characterize a novel inhibitor, exemplified by the hypothetical natural product "Latifolicinin C acid." We will detail the requisite experimental protocols, from initial enzymatic characterization and kinetic analysis to computational modeling and validation in cellular systems, providing a self-validating framework for assessing therapeutic potential.

PTP1B: The Therapeutic Rationale

PTP1B functions as a master regulator of cellular signaling by dephosphorylating tyrosine residues on key proteins. In metabolic pathways, its primary substrates are the activated insulin receptor (IR) and leptin receptor (Ob-R). By dephosphorylating these receptors, PTP1B attenuates their downstream signaling, effectively acting as a brake on glucose uptake and energy homeostasis.[1] Consequently, inhibition of PTP1B is hypothesized to enhance insulin and leptin sensitivity, offering a promising therapeutic strategy for metabolic disorders.[6]

In oncology, the role of PTP1B is more complex and context-dependent. It can act as a tumor promoter in certain cancers, such as breast cancer, by regulating signaling pathways involved in cell growth and apoptosis.[2][7] Therefore, PTP1B inhibitors are also being explored as potential anti-cancer agents.[1][7]

Figure 1: Simplified PTP1B signaling in the insulin pathway.

Part I: In Vitro Enzymatic Characterization

The foundational step in evaluating any putative inhibitor is to quantify its direct effect on the target enzyme's activity and to understand its mechanism of action. This stage provides the core quantitative data for decision-making.

Workflow for In Vitro Analysis

The workflow is designed to move from a broad assessment of inhibitory potential (IC50) to a detailed mechanistic understanding (kinetics), ensuring a logical and resource-efficient progression.

Figure 2: Experimental workflow for in vitro PTP1B inhibitor characterization.

Protocol: PTP1B IC50 Determination

This assay quantifies the concentration of Latifolicinin C acid required to inhibit 50% of PTP1B's enzymatic activity. It is the primary screening assay to determine potency. We utilize the chromogenic substrate p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, yields p-nitrophenol (pNP), a yellow product measurable at 405 nm.[8]

Materials:

-

Recombinant human PTP1B (truncated, active domain)

-

Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.[8]

-

Substrate: p-nitrophenyl phosphate (pNPP)

-

Inhibitor: Latifolicinin C acid, dissolved in DMSO

-

Positive Control: Sodium Orthovanadate (a known PTP1B inhibitor)[9]

-

96-well microplate and plate reader

Step-by-Step Methodology:

-

Inhibitor Preparation: Prepare a serial dilution of Latifolicinin C acid in DMSO, then dilute into the Assay Buffer. Final DMSO concentration in the assay should be kept low (<1%) and consistent across all wells.

-

Reaction Setup: To each well of a 96-well plate, add:

-

50 µL of Assay Buffer

-

10 µL of Latifolicinin C acid dilution (or DMSO for control, or Sodium Orthovanadate for positive control).

-

20 µL of recombinant PTP1B enzyme solution (e.g., final concentration of 10 nM).[7]

-

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[9]

-

Reaction Initiation: Add 20 µL of pNPP substrate solution (e.g., final concentration equal to the Kₘ value, ~1-2 mM) to each well to start the reaction.[8][9]

-

Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes. The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Latifolicinin C acid relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[10]

-

Causality and Self-Validation: The use of a known inhibitor (Sodium Orthovanadate) validates that the assay system is responsive to inhibition. The DMSO control ensures that the vehicle is not affecting enzyme activity. Measuring the reaction kinetically, rather than as a single endpoint, provides more robust data and can flag potential artifacts like compound precipitation.

Protocol: Enzyme Kinetics and Mechanism of Inhibition (MOI) Analysis

Once potency is established, determining the mechanism of inhibition is critical. This informs structure-activity relationship (SAR) studies and predicts potential in vivo behavior.

Methodology:

-

Assay Setup: The assay is performed similarly to the IC50 determination. However, instead of a single substrate concentration, a matrix of varying substrate (pNPP) and inhibitor (Latifolicinin C acid) concentrations is used.

-

Typically, 5-6 concentrations of pNPP are chosen, bracketing the Kₘ value (e.g., 0.25x to 8x Kₘ).

-

For each pNPP concentration, a set of 4-5 inhibitor concentrations is used (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

-

-

Data Collection: Reaction rates (V) are determined for each combination of substrate and inhibitor concentration.

-

Data Analysis: The data are plotted using a double-reciprocal Lineweaver-Burk plot (1/V vs. 1/[S]).

-

Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Kₘ increases). This suggests the inhibitor binds to the active site, competing with the substrate.

-

Non-competitive Inhibition: Lines will intersect on the x-axis (Kₘ is unchanged, apparent Vmax decreases). This implies the inhibitor binds to an allosteric site.[11]

-

Mixed-type Inhibition: Lines will intersect in the second quadrant (both apparent Kₘ and Vmax are altered). This indicates the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

-

-

Ki Determination: The inhibition constant (Ki) can be determined by secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.[12]

Part II: Cellular Function and Target Engagement

Demonstrating that an inhibitor works on a purified enzyme is only the first step. It is crucial to confirm that it can enter cells, engage its target, and elicit the desired biological response.

Protocol: Western Blot Analysis of Insulin Receptor Phosphorylation

This assay directly assesses whether Latifolicinin C acid can inhibit PTP1B activity in a cellular context, leading to increased phosphorylation of a key substrate.

Materials:

-

HepG2 (human liver carcinoma) or similar insulin-responsive cell line.

-

Cell culture medium, fetal bovine serum (FBS).

-

Latifolicinin C acid.

-

Insulin.

-

Lysis buffer, protease and phosphatase inhibitor cocktails.

-

Antibodies: anti-phospho-Insulin Receptor β (pY1150/1151), anti-total-Insulin Receptor β, secondary antibodies.

Step-by-Step Methodology:

-

Cell Culture and Starvation: Culture HepG2 cells to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of Latifolicinin C acid (or DMSO control) for 1-2 hours.

-

Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes to induce insulin receptor phosphorylation. A non-stimulated control should be included.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins after cell disruption.

-

Western Blotting:

-

Quantify total protein concentration in the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe one membrane with the anti-phospho-IR antibody and a parallel membrane with the anti-total-IR antibody.

-

Develop the blots using an appropriate detection system.

-

-

Data Analysis: Quantify the band intensities. For each sample, normalize the phospho-IR signal to the total-IR signal. An effective inhibitor will show a dose-dependent increase in insulin-stimulated IR phosphorylation compared to the DMSO control.

Data Presentation: Hypothetical Results

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Profile of Latifolicinin C acid

| Parameter | Value | Method |

|---|---|---|

| PTP1B IC50 | 2.5 ± 0.3 µM | pNPP Enzymatic Assay |

| Mechanism of Inhibition | Competitive | Lineweaver-Burk Analysis |

| PTP1B Ki | 1.8 ± 0.2 µM | Secondary Plot Analysis |

| TCPTP IC50 | > 50 µM | pNPP Enzymatic Assay |

| Selectivity Index (TCPTP/PTP1B) | > 20-fold | IC50 Ratio |

Table 2: Hypothetical Cellular Activity of Latifolicinin C acid

| Metric | Value | Method |

|---|---|---|

| IR Phosphorylation EC50 | 7.8 ± 1.1 µM | Western Blot (HepG2 cells) |

| Glucose Uptake Enhancement | 45% increase at 10 µM | 2-NBDG Uptake Assay |

Conclusion and Go/No-Go Decision Framework

The successful progression of a candidate inhibitor like Latifolicinin C acid depends on meeting predefined criteria at each stage of the investigation. The data gathered through these protocols feed into a critical decision-making process.

Figure 3: Logic diagram for project progression based on integrated data.